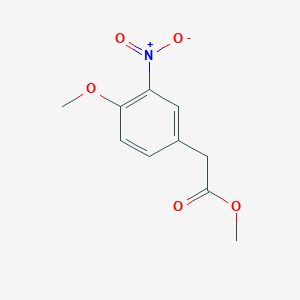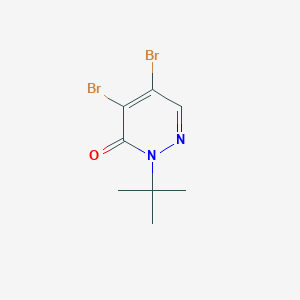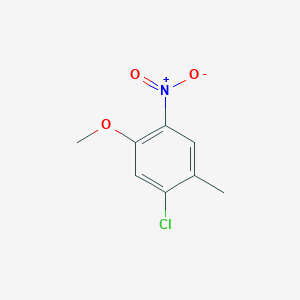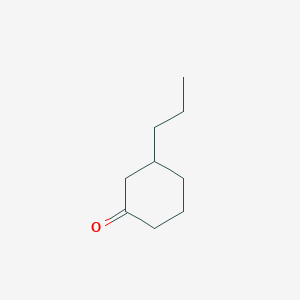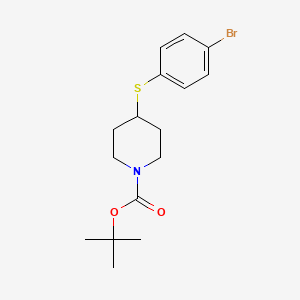
tert-Butyl-4-((4-Bromphenyl)thio)piperidin-1-carboxylat
Übersicht
Beschreibung
Tert-Butyl 4-((4-bromophenyl)thio)piperidine-1-carboxylate, also known as TBPTPC, is a synthetic molecule which has been studied extensively for its potential applications in the field of scientific research. TBPTPC is composed of a tert-butyl group, a 4-bromophenylthio group, and a piperidine-1-carboxylate group. This molecule has been found to exhibit a variety of unique properties which make it of interest in a wide range of applications.
Wissenschaftliche Forschungsanwendungen
Synthesezwischenprodukte für Medikamente
Verbindungen wie „tert-Butyl-4-((4-Bromphenyl)thio)piperidin-1-carboxylat“ dienen häufig als Zwischenprodukte bei der Synthese verschiedener Medikamente. So ist beispielsweise die verwandte Verbindung „tert-Butyl-(S)-3-(4-Bromphenyl)piperidin-1-carboxylat“ ein Zwischenprodukt von Niraparib, einem Poly(ADP-Ribosyl)polymerase (PARP)-Inhibitor, der in der Krebsbehandlung eingesetzt wird .
Bausteine für organische Verbindungen
Solche Chemikalien können auch als Bausteine für die Herstellung neuer organischer Verbindungen wie Amide, Sulfonamide, Mannich-Basen, Schiff-Basen, Thiazolidinone, Azetidinone und Imidazolinone dienen. Diese sind entscheidend für die Entwicklung neuer Pharmazeutika und Materialien .
Vorstufen zu biologisch aktiven Produkten
Ähnliche tert-Butylpiperidinderivate wurden als Vorstufen zu biologisch aktiven Naturprodukten verwendet. Zum Beispiel ist tert-Butyl-4-[(E)-But-1-en-3-in-1-yl]-3-{[tert-Butyl(dimethyl)silyl]oxy}-1H-indol-1-carboxylat eine potenzielle Vorstufe zu Indiacen A und Indiacen B .
Forschung zur Vorbeugung von Drogenmissbrauch
Einige tert-Butylpiperidinderivate werden hinsichtlich ihrer Rolle in der Opioid-Krise untersucht. So ist beispielsweise tert-Butyl-4-(Phenylamino)piperidin-1-carboxylat (1-Boc-4-AP) als Vorstufe für Fentanyl aufgeführt, was seine Bedeutung für das Verständnis und die Verhinderung von Drogenmissbrauch unterstreicht .
Wirkmechanismus
Target of Action
It is structurally similar to 1-boc-4-ap , which is used as an intermediate in the manufacture of fentanyl and its related derivatives . Fentanyl is known to act on the mu-opioid receptors in the central nervous system.
Mode of Action
If we consider its structural similarity to 1-boc-4-ap , it may be inferred that it might interact with its targets in a similar manner. Fentanyl and its derivatives, for instance, bind to the mu-opioid receptors, mimicking the effects of endogenous opiates.
Biochemische Analyse
Biochemical Properties
Tert-Butyl 4-((4-bromophenyl)thio)piperidine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential interactions with poly (ADP-ribose) polymerase (PARP) inhibitors, which are crucial in DNA repair mechanisms . The nature of these interactions often involves binding to specific active sites on the enzymes, thereby modulating their activity.
Cellular Effects
Tert-Butyl 4-((4-bromophenyl)thio)piperidine-1-carboxylate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with PARP inhibitors can lead to the accumulation of DNA damage in cancer cells, thereby inhibiting their proliferation . Additionally, it may impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of tert-Butyl 4-((4-bromophenyl)thio)piperidine-1-carboxylate involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active sites of enzymes such as PARP, inhibiting their activity and leading to the accumulation of DNA damage . This inhibition can trigger cell death pathways, particularly in cancer cells with defective DNA repair mechanisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 4-((4-bromophenyl)thio)piperidine-1-carboxylate can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation products may have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained inhibition of target enzymes and prolonged cellular effects.
Dosage Effects in Animal Models
The effects of tert-Butyl 4-((4-bromophenyl)thio)piperidine-1-carboxylate vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by inhibiting target enzymes without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects, including potential damage to non-target tissues . Threshold effects observed in these studies highlight the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
Tert-Butyl 4-((4-bromophenyl)thio)piperidine-1-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can influence metabolic flux and metabolite levels, potentially affecting the compound’s efficacy and toxicity . Understanding these metabolic pathways is crucial for optimizing its therapeutic use and minimizing adverse effects.
Transport and Distribution
The transport and distribution of tert-Butyl 4-((4-bromophenyl)thio)piperidine-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Effective transport and distribution are essential for achieving therapeutic concentrations at target sites while minimizing off-target effects.
Subcellular Localization
Tert-Butyl 4-((4-bromophenyl)thio)piperidine-1-carboxylate exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . This localization is critical for its interaction with target enzymes and the subsequent modulation of cellular processes.
Eigenschaften
IUPAC Name |
tert-butyl 4-(4-bromophenyl)sulfanylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO2S/c1-16(2,3)20-15(19)18-10-8-14(9-11-18)21-13-6-4-12(17)5-7-13/h4-7,14H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOAAIWOHGSKMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)SC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80471956 | |
| Record name | tert-Butyl 4-((4-bromophenyl)thio)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188527-03-9 | |
| Record name | tert-Butyl 4-((4-bromophenyl)thio)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

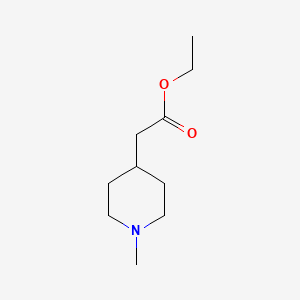




![(S)-5-Azaspiro[2.4]heptan-7-amine](/img/structure/B1314664.png)
![Acetamide, N-[(3S)-tetrahydro-2,5-dioxo-3-furanyl]-](/img/structure/B1314667.png)
![ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B1314669.png)
![octahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1314671.png)
